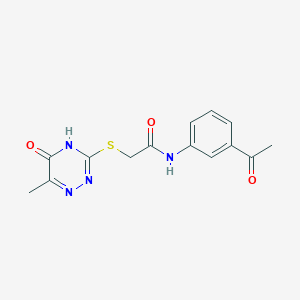

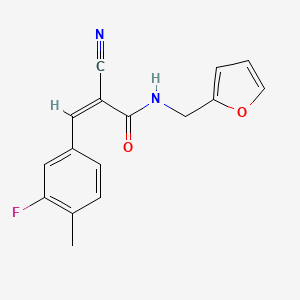

N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-2-yl)acetamide and related compounds typically involves multi-component reactions, with one-pot processes being particularly advantageous for their efficiency and environmental friendliness. For instance, a one-pot three-component synthesis using 2-naphthol with aldehydes and amides in the presence of DBU as a catalyst in ethanol has been demonstrated. This method offers good yields, straightforward protocols, and mild reaction conditions, making it an attractive approach for synthesizing such complex molecules (Raju, Maram, Anitha, & Sreenivasulu, 2022).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-2-yl)acetamide has been elucidated using various spectroscopic techniques, including NMR and X-ray diffraction. For example, the crystal structure of a related compound was characterized, revealing intricate details about molecular arrangements and confirming the geometry of the synthesized molecules through single-crystal X-ray diffraction (霍静倩 et al., 2016).

Chemical Reactions and Properties

The reactivity of N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-2-yl)acetamide is influenced by its functional groups and the presence of the furan and thiophene rings. Multicomponent syntheses involving furan- or thiophene-2-carbonyl chloride, isocyanides, and dialkyl acetylenedicarboxylates have been explored to produce highly functionalized bifurans and thiophen-2-yl furans, showcasing the compound's versatility in chemical reactions (Sayahi, Adib, Hamooleh, Zhu, & Amanlou, 2015).

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-2-yl)acetamide and its derivatives are involved in novel synthetic routes and catalysis. For instance, they are used in DBU-mediated efficient synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives through a one-pot, three-component synthesis process. This method highlights advantages such as good yields, environmentally friendly conditions, straightforward protocols, short reaction times, and mild conditions, making it significant for developing new compounds with potential applications in various fields including materials science and pharmacology (Raju, Maram, Anitha, & Sreenivasulu, 2022).

Materials Science

In materials science, derivatives of N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-2-yl)acetamide are explored for their potential in creating new polymers and materials with unique properties. For example, novel hybrid polymers with thiophenylanilino and furanylanilino backbones, and substituted phenyl side groups have been reported. These materials are synthesized through electrophilic aromatic conditions and show promise in applications requiring electroactive films due to their ability to be repeatedly oxidized and reduced with little loss of electrochemical activity (Baldwin, Chafin, Deschamps, Hawkins, Wright, Witker, & Prokopuk, 2008).

Electrochemical Applications

Another significant application is in the field of electrochemistry, where poly(2-(thiophen-2-yl)furan) (PTFu) has been electrodeposited by direct anodic oxidation. This process, and the resulting PTFu, demonstrate enhanced capacitance properties, indicating potential use as electrode material for supercapacitor applications. The specific capacitance and cycling stability of PTFu are notably improved in certain electrolytes, showcasing the impact of furan and thiophene derivatives in advancing electrochemical storage technologies (Mo, Zhou, Ma, & Xu, 2015).

Eigenschaften

IUPAC Name |

N-[1-(furan-3-yl)propan-2-yl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S/c1-10(7-11-4-5-16-9-11)14-13(15)8-12-3-2-6-17-12/h2-6,9-10H,7-8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLFMMSBZLNMGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=COC=C1)NC(=O)CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-2-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({5-[(anilinocarbonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2483235.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-(methylthio)pyridin-3-yl)methanone](/img/structure/B2483238.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2483240.png)

![N-methyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B2483247.png)

![Ethyl 3-(4-chlorophenyl)-5-[[2-(4-ethoxyphenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2483253.png)